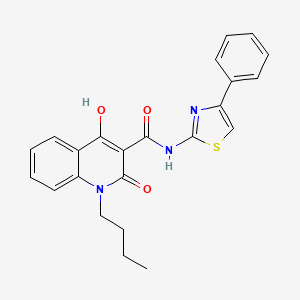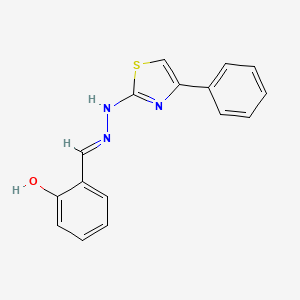![molecular formula C17H15BrN4O2S B604677 2-bromo-4-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol CAS No. 354540-70-8](/img/structure/B604677.png)
2-bromo-4-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-4-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol is a complex organic compound with a unique structure that includes a bromine atom, a methoxy group, and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to introduce the bromine atom. This is followed by the formation of the triazole ring through a cyclization reaction involving 4-methylphenyl and sulfanyl groups. The final step involves the formation of the imino linkage through a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-4-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-bromo-4-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-bromo-4-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The triazole ring and the imino group play crucial roles in this binding process, allowing the compound to interact with various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-bromo-2-methoxy-6-[(Z)-[(4-methylphenyl)imino]methyl]phenol
- 2-methoxy-6-[(4-methylphenyl)imino]methyl]phenol
- 2-bromo-6-methoxy-4-[(4-methylphenyl)imino]methyl]phenol
Uniqueness
2-bromo-4-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol is unique due to the presence of the triazole ring and the sulfanyl group, which are not commonly found in similar compounds. These structural features contribute to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
354540-70-8 |
|---|---|
Molekularformel |
C17H15BrN4O2S |
Molekulargewicht |
419.3g/mol |
IUPAC-Name |
4-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15BrN4O2S/c1-10-3-5-12(6-4-10)16-20-21-17(25)22(16)19-9-11-7-13(18)15(23)14(8-11)24-2/h3-9,23H,1-2H3,(H,21,25)/b19-9+ |
InChI-Schlüssel |
NSRVLRWXKLCRSB-DJKKODMXSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=C(C(=C3)Br)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604596.png)
![1-Allyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-YL]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604598.png)

![3-[2-(4-chlorophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B604600.png)
![5-(4-Butoxyphenyl)-2-(4-chlorophenyl)-3H-benzo[e][1,2,4]triazepine](/img/structure/B604603.png)
![5-(4-Butoxyphenyl)-7-methyl-2-(p-tolyl)-3H-benzo[e][1,2,4]triazepine](/img/structure/B604604.png)

![2-[(E)-(2-{5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-NITROPHENOL](/img/structure/B604607.png)

![2-({[1-(benzylideneamino)-4-phenyl-1H-imidazol-2-yl]imino}methyl)-4-bromophenol](/img/structure/B604609.png)
![13-phenyl-8,10,12,15,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B604610.png)
![2-[2-Cyano-3-amino-3-(4-methoxyphenylamino)prop-2-enylidene]indolin-3-one](/img/structure/B604614.png)
![(2Z)-3-AMINO-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]METHYL}-3-[(2-PHENYLETHYL)AMINO]PROP-2-ENENITRILE](/img/structure/B604615.png)
![3-[(2-cyclohexylidenehydrazino)methylene]-1-ethyl-5-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B604617.png)
